A common method for synthesizing 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride and related compounds involves a multi-step process starting with a readily available precursor like 3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate. [] This precursor can be reacted with an appropriate phenoxy core, in this case, m-tolyloxy, followed by deprotection and coupling with 1-phenylpiperazine. The final step involves converting the resulting compound to its dihydrochloride salt. []
1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride displays both α1- and β-adrenoceptor blocking activity. [, ]
Furthermore, research suggests that it induces vasorelaxation through both α1-adrenoceptor antagonism and calcium channel blocking properties. [] Experiments using endothelium-intact aortic rings showed that pre-treatment with nitric oxide synthase inhibitor L-NAME and soluble guanylate cyclase inhibitor ODQ decreased the vasorelaxation effect induced by 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride. [] This finding indicates that the compound also exerts its vasorelaxant effect partly through the endothelium-dependent nitric oxide/soluble guanylyl cyclase/cyclic guanosine monophosphate signaling pathway. []
The primary application of 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride investigated in the provided literature is its potential use as a cardiovascular drug. [, , ] Its combined α1- and β-adrenoceptor blocking activities make it a promising candidate for treating hypertension and other cardiovascular conditions. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7